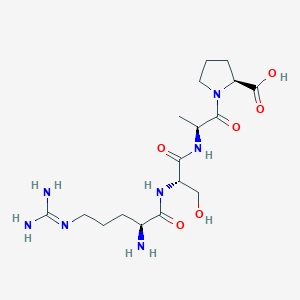

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-proline

Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-proline is a tetrapeptide featuring an amidino-modified ornithine residue. The compound’s structure includes a proline residue, which confers conformational rigidity, and a serine-alanine sequence that may influence solubility and backbone flexibility.

Properties

CAS No. |

798540-21-3 |

|---|---|

Molecular Formula |

C17H31N7O6 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H31N7O6/c1-9(15(28)24-7-3-5-12(24)16(29)30)22-14(27)11(8-25)23-13(26)10(18)4-2-6-21-17(19)20/h9-12,25H,2-8,18H2,1H3,(H,22,27)(H,23,26)(H,29,30)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

XFLTYGWZNMCUGQ-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-proline is a complex peptide compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological implications, synthesis methods, and potential therapeutic applications of this compound, supported by relevant data and findings from diverse research sources.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 651 g/mol. The compound consists of a modified ornithine residue featuring a diaminomethylidene group, along with L-serine and L-alanine. The presence of these amino acids suggests potential roles in metabolic pathways and protein synthesis.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C27H51N13O9 | Contains diaminomethylidene group; involved in nitrogen metabolism |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes. The diaminomethylidene moiety enhances its stability and bioactivity, potentially modulating pathways related to:

- Nitric Oxide Production : The compound may influence arginine metabolism, which is crucial for nitric oxide synthesis, impacting vascular function and immune response.

- Protein Synthesis : As a peptide, it could play a role in the regulation of protein synthesis, particularly in stress conditions where amino acid availability is critical.

Immunomodulatory Effects

Preliminary studies indicate that this compound may exhibit immunomodulatory effects, enhancing wound healing and supporting metabolic processes during physiological stress. The involvement of L-ornithine in the urea cycle suggests that it may facilitate nitrogen disposal, which is vital for maintaining metabolic homeostasis.

Case Studies and Experimental Data

- Cell Culture Studies : In vitro experiments have shown that compounds containing ornithine derivatives can significantly enhance cell proliferation and survival rates under stress conditions. For instance, studies have indicated that the incorporation of L-ornithine in cell culture media improved the growth of various cell lines.

- Inhibition Studies : Analogues of N~5~-(Diaminomethylidene)-L-ornithyl have been tested for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These studies revealed that modifications to the ornithine structure could lead to increased potency compared to traditional inhibitors like methotrexate .

- Metabolic Pathway Analysis : Research has highlighted the potential for N~5~-(Diaminomethylidene)-L-ornithyl to influence metabolic pathways involving amino acids. For example, its role in enhancing arginine metabolism could have implications for cardiovascular health and immune function .

Synthesis Methods

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase methods. These techniques involve:

- Stepwise Addition : Protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

- Deprotection Steps : Following the addition of each amino acid, deprotection steps are performed to yield the final product.

- Incorporation of Functional Groups : Specific reagents are utilized to attach the diaminomethylidene group without disrupting the peptide backbone .

Comparison with Similar Compounds

N⁵-(1-Iminoalk(en)yl)-L-ornithine Derivatives

These compounds, such as L-VNIO (54a), share structural similarities with the target molecule due to their modified ornithine residues. Key differences include:

- Functional Group: L-VNIO contains a vinylimino group at the N⁵ position, whereas the target compound has a diaminomethylidene (amidino) group. This difference affects charge distribution; amidino groups are more basic and may form stronger hydrogen bonds.

- Enzyme Inhibition: L-VNIO is a potent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH-1), with an IC₅₀ of 13 µM and Ki of 2 µM .

- Chain Length Sensitivity : Extending the ornithine side chain to lysine reduces inhibitory potency in L-VNIO derivatives, highlighting the importance of precise residue length .

Table 1: Comparison with N⁵-(1-Iminoalk(en)yl)-L-ornithine Derivatives

Proline-Containing Peptides (e.g., N-(2(S)-Mercapto-3-phenylpropionyl)-L-alanyl-L-proline)

This class of peptides shares the alanyl-proline sequence with the target compound but differs in functional groups and applications:

- Functional Groups: The mercapto-phenylpropionyl group introduces a sulfhydryl moiety, enabling disulfide bond formation or metal chelation, which is absent in the amidino-ornithine-modified peptide .

Table 2: Comparison with Proline-Containing Peptides

N-Methylphosphonate-L-Proline and Other Proline Derivatives

Modified proline residues in compounds like N-methylphosphonate-L-proline () and N-benzyl-L-proline () contrast with the target compound’s proline in terms of stability and interactions:

- Modification Type : Phosphonate and benzyl groups alter proline’s electronic and steric properties, whereas the target compound retains an unmodified proline.

- Applications : Phosphonate derivatives mimic phosphate groups in enzyme substrates (e.g., phosphatase inhibitors) , while benzyl/acetyl derivatives enhance lipophilicity for membrane penetration .

Table 3: Comparison with Proline Derivatives

Coumaroylspermidine Compounds

- Structural Parallels: Both have multiple modified nitrogen sites (N1, N5, N10 in coumaroylspermidines vs. N⁵-amidino in the target).

- Bioactivity: Coumaroylspermidines exhibit antidepressant-like effects via monoaminergic modulation , whereas the target compound’s amidino group may target urea cycle enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.